(4-Isopropoxy-phenyl)-hydrazine
Overview
Description
(4-Isopropoxy-phenyl)-hydrazine is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Probes for Hydrazine Detection
A study by Zhu et al. (2019) developed a ratiometric fluorescent probe for detecting hydrazine in biological and water samples, leveraging the strong reductant properties of hydrazine. This probe exhibited low cytotoxicity, reasonable cell permeability, and a significant Stokes shift, making it suitable for environmental monitoring and fluorescence imaging in cells and zebrafish Zhu et al., 2019.
Electrochemical Sensors for Hydrazine and Phenol
Karimi-Maleh et al. (2014) reported the development of a sensitive electrochemical sensor for simultaneous determination of hydrazine and phenol in water and wastewater samples. This sensor utilized a nanocomposite-modified carbon paste electrode, demonstrating the potential of hydrazine compounds in environmental analysis Karimi-Maleh et al., 2014.
Synthesis of Antimicrobial Agents
Sharshira and Hamada (2012) synthesized hydrazones from (E)-3-phenyl-4-(p-substituted phenyl)-3-buten-2-ones and p-sulfamylphenyl hydrazine, evaluating their antimicrobial activity. This research underscores the role of hydrazine derivatives in developing new antimicrobial compounds Sharshira & Hamada, 2012.
Catalytic Functionalizations
Balgotra et al. (2020) reviewed the catalytic applications of arylated hydrazines, highlighting their use in synthesizing heterocyclic molecules and in various catalytic functionalizations. This study indicates the pivotal role of hydrazine derivatives in facilitating diverse chemical transformations Balgotra et al., 2020.
Graphene Oxide Reduction
Chua and Pumera (2016) explored the effects of hydrazine treatment on graphene oxide, revealing insights into the reductive capabilities of hydrazine derivatives. Their work contributes to the understanding of graphene-based materials' synthesis and functionalization Chua & Pumera, 2016.
Mechanism of Action
Target of Action
Similar compounds have been found to target bacterial enzymes such asE. coli topoisomerase II DNA gyrase B . This enzyme plays a crucial role in bacterial DNA replication, making it a potential target for antimicrobial action.
Mode of Action
It’s suggested that similar compounds may interact with their targets by binding to the active site of the enzyme . This interaction could inhibit the normal function of the enzyme, leading to disruption of essential biological processes within the bacterial cell.
Biochemical Pathways
Inhibition of topoisomerase ii dna gyrase b would disrupt dna replication in bacteria, affecting numerous downstream pathways and potentially leading to cell death .
Result of Action
Inhibition of bacterial enzymes like topoisomerase ii dna gyrase b could potentially lead to disruption of dna replication, resulting in bacterial cell death .
Properties
IUPAC Name |
(4-propan-2-yloxyphenyl)hydrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(2)12-9-5-3-8(11-10)4-6-9/h3-7,11H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOQVJSQNRRGBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.